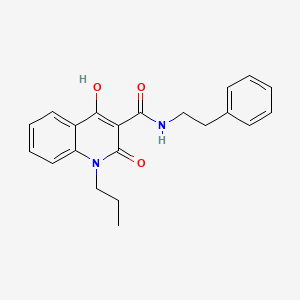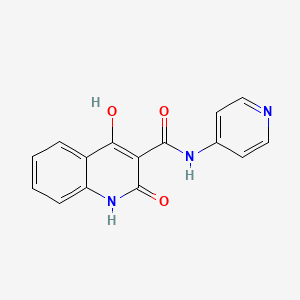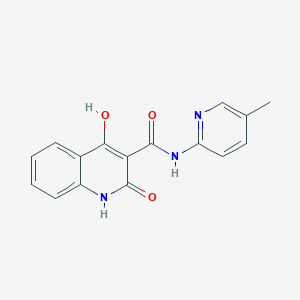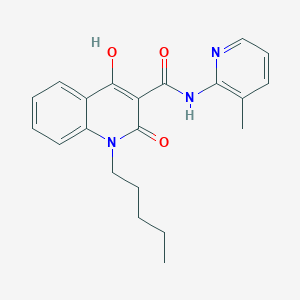
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as FQ, is a quinoline derivative that has attracted attention in the scientific community due to its potential as a therapeutic agent. FQ has been shown to exhibit various biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
作用机制
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit bacterial DNA gyrase, which is essential for DNA replication, leading to bacterial cell death. This compound has also been shown to inhibit fungal and viral enzymes, leading to their inactivation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. This compound has also been shown to inhibit bacterial DNA replication, leading to bacterial cell death. In addition, this compound has been found to inhibit fungal and viral enzymes, leading to their inactivation.
实验室实验的优点和局限性
One of the advantages of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its broad-spectrum activity against various biological targets. This makes it a potentially useful therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its toxicity. This compound has been found to exhibit toxicity in some animal studies, which may limit its use as a therapeutic agent.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the optimization of this compound synthesis methods to improve yield and reduce toxicity. Another area of research could be the development of this compound derivatives with improved biological activity and reduced toxicity. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of various diseases could be explored further. Finally, the mechanism of action of this compound could be further elucidated to better understand its biological activity.
合成方法
The synthesis of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline, acetic anhydride, and 2-aminoacetophenone in the presence of a catalyst. The resulting product is then treated with a base to yield this compound. The synthesis method of this compound is a relatively straightforward process and has been optimized for large-scale production.
科学研究应用
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to possess antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, this compound has been shown to have antifungal and antiviral activity.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHBOJUTFQPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
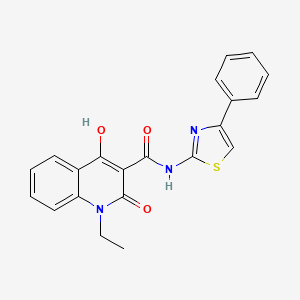
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

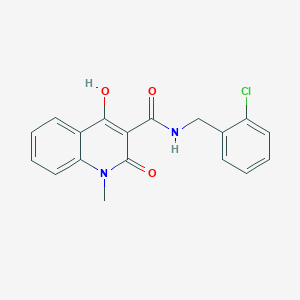
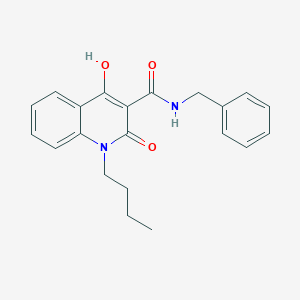
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
